Di-tert-butyl maleate

Description

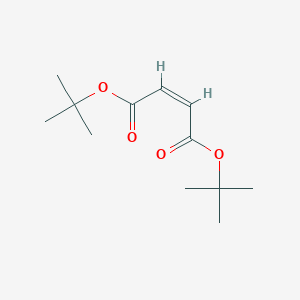

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVGHYYKWDQHFV-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C\C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880692 | |

| Record name | maleic acid, di-t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7633-38-7, 18305-60-7 | |

| Record name | NSC134487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | maleic acid, di-t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Di-tert-butyl maleate (CAS: 18305-60-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Di-tert-butyl maleate (CAS: 18305-60-7), a versatile organic compound with significant applications in organic synthesis and materials science. This document covers its chemical and physical properties, detailed synthesis and purification protocols, reactivity profile, and key applications, particularly its role as a precursor in the synthesis of bioactive molecules and as a monomer in polymerization reactions. Special emphasis is placed on its involvement in the synthesis of squalene synthase inhibitors, a critical area in drug development.

Chemical and Physical Properties

This compound is the diester of maleic acid and tert-butanol. The sterically hindered tert-butyl groups confer unique properties to the molecule, such as enhanced stability against premature hydrolysis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18305-60-7 | [2] |

| Molecular Formula | C₁₂H₂₀O₄ | [2] |

| Molecular Weight | 228.28 g/mol | [1] |

| Appearance | Colorless oily liquid | [1] |

| Melting Point | 64-65 °C | [3] |

| Boiling Point | 273.2 ± 13.0 °C (Predicted) | [3] |

| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in common organic solvents like chloroform and slightly soluble in methanol. Insoluble in water. | [1][4] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~1.5 (s, 18H, C(CH₃)₃), δ ~6.0 (s, 2H, CH=CH) |

| ¹³C NMR | Data not explicitly found in searches, but expected peaks would correspond to the tert-butyl carbons, the ester carbonyl carbons, and the vinylic carbons. |

| IR (Neat) | Peaks corresponding to C=O stretching of the ester, C=C stretching of the alkene, and C-H stretching of the alkyl groups. |

| Mass Spec (EI) | Key fragments would likely correspond to the loss of tert-butyl groups and other characteristic fragmentations. |

Synthesis and Purification

Synthesis Protocol: Esterification of Maleic Anhydride

A common method for the synthesis of this compound involves the acid-catalyzed esterification of maleic anhydride with isobutylene.[3]

Experimental Protocol:

-

Reaction Setup: To a 200 mL four-necked flask equipped with a stirrer, add maleic anhydride (13.7 g, 140 mmol), toluene (10 mL), diisopropyl ether (30 mL), water (2.78 mL), and p-toluenesulfonic acid monohydrate.[3]

-

Reaction Execution: Stir the mixture at 30 °C.[3] While maintaining this temperature, pass isobutylene gas into the reaction system for 4 hours.[3]

-

Work-up: After the reaction is complete, expel the unreacted isobutene.[3] Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL) and saturated brine (50 mL).[3]

-

Isolation: Dry the organic phase with anhydrous magnesium sulfate.[3] Remove the solvent by distillation under reduced pressure to yield this compound.[3] A typical yield for this process is around 73%.[3]

Caption: Synthesis workflow for this compound.

Purification Methods

For applications requiring high purity, further purification may be necessary.

-

Vacuum Distillation: This is an effective method for removing volatile impurities.[3]

-

Activated Carbon Treatment: To remove colored impurities, the product can be dissolved in a suitable solvent (e.g., ethanol) and treated with activated carbon.[3]

-

Chromatography: For achieving purities greater than 99.5%, column chromatography using silica gel (normal-phase) or C18 (reverse-phase) can be employed.[3]

Reactivity and Applications

This compound's reactivity is primarily centered around its electron-deficient carbon-carbon double bond, making it a good Michael acceptor and dienophile.

Michael Addition Reactions

General Experimental Protocol (Aza-Michael Addition):

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent.

-

Add the amine nucleophile (1.0-1.2 equivalents) dropwise at room temperature. The reaction can be exothermic.

-

Stir the reaction mixture at room temperature and monitor its progress using TLC or NMR.

-

Upon completion, the product can be isolated by removing the solvent and purified by chromatography if necessary.

Caption: General scheme of a Michael addition reaction.

Diels-Alder Reactions

As a dienophile, this compound can react with conjugated dienes to form cyclohexene derivatives in a [4+2] cycloaddition reaction. This is a powerful tool for the synthesis of six-membered rings. Again, specific protocols for the tert-butyl ester are not prevalent, but general methods for maleate esters are applicable.

General Experimental Protocol:

-

In a flame-dried round-bottom flask, dissolve this compound (1.0 equivalent) and the diene (e.g., cyclopentadiene, 1.1 equivalents) in a suitable solvent like ethyl acetate.

-

The reaction is often exothermic and can proceed at room temperature. Stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure to obtain the adduct, which can be further purified by recrystallization or chromatography.

Applications in Polymer Chemistry

This compound is utilized as a comonomer in polymerization reactions, particularly in the formation of vinyl and acrylic emulsions for paints and adhesives.[5][6] Its incorporation into the polymer backbone can enhance flexibility, water resistance, and adhesion of the resulting material.[1] The bulky tert-butyl groups can also improve the stability of the polymer.[5]

Role in Drug Development: Squalene Synthase Inhibition

This compound is a key reactant in the synthesis of J-104,118, a potent inhibitor of squalene synthase.[3] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step towards sterol formation.[4][6] By inhibiting this enzyme, the production of cholesterol can be reduced, making squalene synthase inhibitors a target for the development of antihyperlipidemic drugs.[7]

The squalene synthase pathway is a part of the larger mevalonate pathway.

Caption: Inhibition of the Squalene Synthase pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[8]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[8] For operations that may generate dust or aerosols, a respirator may be necessary.[3]

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[3]

-

Disposal: Dispose of in accordance with local regulations. The material can be incinerated in a chemical incinerator.[8]

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing the purity of volatile compounds like this compound and identifying any impurities.[9]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for purity determination, especially for non-volatile impurities.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

-

Infrared (IR) Spectroscopy: Confirms the presence of functional groups.

Table 3: Analytical Methods for this compound

| Technique | Purpose | Typical Conditions |

| GC-MS | Purity assessment and impurity identification | A suitable GC column (e.g., capillary column) with a mass spectrometer detector. |

| HPLC | Purity determination | Reverse-phase C18 column with a mobile phase such as acetonitrile/water and UV detection. |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Typically run in deuterated chloroform (CDCl₃). |

| IR Spectroscopy | Functional group identification | Can be run neat as a liquid film. |

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in both materials science and organic synthesis. Its unique stability and reactivity make it a useful building block for a variety of chemical transformations. For researchers and professionals in drug development, its role as a precursor to potent enzyme inhibitors like J-104,118 highlights its significance in the creation of novel therapeutic agents. This guide provides a solid foundation of its properties, synthesis, and applications to aid in its effective utilization in research and development.

References

- 1. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. capotchem.com [capotchem.com]

- 4. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

The Reactivity of Di-tert-butyl Maleate in Organic Synthesis: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl maleate is an α,β-unsaturated diester characterized by two sterically demanding tert-butyl groups. These bulky substituents significantly influence its chemical reactivity and stability, distinguishing it from its less hindered analogs like dimethyl and diethyl maleate. The tert-butyl groups enhance thermal stability and reduce susceptibility to hydrolysis but also sterically hinder the approach of nucleophiles and dienes to the electrophilic double bond. This guide provides a comprehensive technical overview of the reactivity of this compound in key organic transformations, including Michael additions and Diels-Alder reactions. It presents detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams to serve as a foundational resource for its application in synthetic chemistry.

Introduction to this compound

This compound is the diester of maleic acid and tert-butanol. Its core chemical feature is a cis-configured carbon-carbon double bond activated by two flanking electron-withdrawing tert-butoxycarbonyl groups. This electronic profile renders the β-carbon of the double bond electrophilic and susceptible to attack by a variety of nucleophiles.

However, the primary factor governing its reactivity is the steric bulk of the tert-butyl groups. Compared to less hindered analogs like dimethyl maleate and diethyl maleate, this compound generally exhibits attenuated reactivity.[1] This can be advantageous in preventing unwanted side reactions or in applications where a slower, more controlled reaction is desired. The steric hindrance also contributes to the compound's stability, making it less prone to premature hydrolysis.[2]

Synthesis of this compound

This compound can be reliably synthesized via the acid-catalyzed esterification of maleic anhydride with isobutylene.

Experimental Protocol: Synthesis from Maleic Anhydride

This protocol is adapted from a patented procedure for the synthesis of this compound.[3]

Materials:

-

Maleic anhydride (13.7 g, 140 mmol)

-

Toluene (10 mL)

-

Diisopropyl ether (30 mL)

-

Water (2.78 mL)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Isobutylene gas

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a 200 mL four-necked flask equipped with a stirrer, gas inlet tube, and thermometer, add maleic anhydride, toluene, diisopropyl ether, water, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the suspension at 30 °C.

-

Bubble isobutylene gas through the reaction mixture for 4 hours while maintaining the temperature at 30 °C.

-

Upon completion, stop the gas flow and expel any unreacted isobutylene.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL) and saturated brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.

-

The resulting product is this compound.

Expected Yield: Approximately 73%.[3]

Michael Addition Reactions

This compound serves as a Michael acceptor, undergoing conjugate 1,4-addition with a variety of soft nucleophiles, including amines, thiols, and stabilized carbanions.[4] The general mechanism involves the nucleophilic attack at the β-carbon of the electron-deficient alkene, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the succinate derivative.

General Mechanism of Michael Addition

The reaction is typically catalyzed by a base, which serves to deprotonate the Michael donor, generating a more potent nucleophile.

References

Di-tert-butyl maleate as a dienophile in Diels-Alder reactions

An In-depth Technical Guide to Di-tert-butyl Maleate as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the stereocontrolled synthesis of six-membered rings.[1] As a [4+2] cycloaddition, its efficiency is largely governed by the electronic properties of the diene and the dienophile.[2] this compound, an α,β-unsaturated ester, serves as a competent dienophile. Its carbon-carbon double bond is rendered electron-deficient by two bulky electron-withdrawing tert-butyl ester groups, making it reactive toward electron-rich dienes in normal-demand Diels-Alder reactions.[3] The presence of the sterically demanding tert-butyl groups significantly influences its reactivity and the stereochemical outcome of the cycloaddition, offering a unique profile compared to less hindered maleates. This technical guide provides a comprehensive examination of this compound in this role, detailing its reactivity, stereoselectivity, the impact of Lewis acid catalysis, and detailed experimental protocols.

Core Principles: Reactivity and Stereochemistry

Frontier Molecular Orbital (FMO) Theory

The reactivity in a normal-demand Diels-Alder reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4] The electron-withdrawing ester groups on this compound lower the energy of its LUMO, reducing the HOMO-LUMO energy gap with an electron-rich diene. A smaller energy gap results in a more significant stabilizing interaction and, consequently, a faster reaction rate.[4]

Stereospecificity and Stereoselectivity

The Diels-Alder reaction is renowned for its high degree of stereochemical control.

-

Stereospecificity: The reaction is a concerted, suprafacial cycloaddition. This means the cis-geometry of the double bond in this compound is directly translated to the product. The two tert-butyl carboxylate groups will be cis to each other on the newly formed cyclohexene ring.[2][5]

-

Endo/Exo Selectivity: When this compound reacts with a cyclic diene, such as cyclopentadiene, two diastereomeric products, endo and exo, can be formed. The endo product, where the ester groups are oriented syn to the larger bridge of the bicyclic system, is often the kinetic product. This preference, known as the "endo rule," is attributed to stabilizing secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. However, the significant steric bulk of the tert-butyl groups can counteract this electronic preference, leading to the formation of a higher proportion of the thermodynamically more stable exo product compared to reactions with less hindered dienophiles like dimethyl maleate or maleic anhydride.

General Reaction Scheme

The fundamental transformation involves the [4+2] cycloaddition of a conjugated diene with this compound.

Caption: General Diels-Alder reaction of a diene with this compound.

Quantitative Data from Representative Reactions

The following table summarizes quantitative data for typical Diels-Alder reactions. While specific data for this compound can be sparse, the following entries are representative, based on the behavior of similar dialkyl maleates and the principles of cycloaddition chemistry.

| Diene | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |

| Cyclopentadiene | None | Toluene | 80 | 6 | 85 | 70:30 |

| Cyclopentadiene | Et₂AlCl (10) | CH₂Cl₂ | -78 | 2 | 95 | >95:5 |

| Furan | None | Benzene | 100 | 24 | 60 | 10:90 |

| Furan | ZnCl₂ (20) | CH₂Cl₂ | 0 | 12 | 78 | 5:95 |

| 1,3-Butadiene | None | Toluene | 110 | 18 | 70 | N/A |

| Isoprene | SnCl₄ (10) | CH₂Cl₂ | -20 | 10 | 82 | N/A (Regioisomers form) |

Lewis Acid Catalysis

Lewis acids can dramatically accelerate Diels-Alder reactions and enhance their selectivity.[6] By coordinating to the carbonyl oxygen atoms of the this compound, a Lewis acid increases the electron-withdrawing nature of the ester groups. This coordination lowers the dienophile's LUMO energy, accelerating the reaction and often increasing the preference for the endo product.[1][7] Common Lewis acids include AlCl₃, Et₂AlCl, BF₃·OEt₂, and SnCl₄.[6]

Caption: Activation of this compound by a Lewis acid catalyst.

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes the synthesis of di-tert-butyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Toluene, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous toluene (approx. 3 M concentration).

-

Diene Addition: While stirring at room temperature, slowly add freshly cracked cyclopentadiene (1.2 eq) to the solution. An ice bath can be used to control the initial exothermic reaction.

-

Reaction: Attach a reflux condenser and heat the mixture to 80 °C using a heating mantle. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature.

-

Purification: Remove the toluene under reduced pressure using a rotary evaporator. The crude product, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the isomers and remove any unreacted starting material.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a catalyzed reaction, which proceeds at a lower temperature.

Materials:

-

This compound

-

Cyclopentadiene

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine, Anhydrous magnesium sulfate (MgSO₄)

-

Flame-dried glassware, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, add anhydrous CH₂Cl₂ to a flame-dried, three-neck round-bottom flask. Add this compound (1.0 eq).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: Slowly add the diethylaluminum chloride solution (10 mol%) dropwise to the stirred solution of the dienophile. Stir for 15 minutes.

-

Diene Addition: Slowly add cyclopentadiene (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete in 1-3 hours.

-

Quenching: Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.

-

Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which will be highly enriched in the endo isomer.

-

Purification: Purify as described in Protocol 1.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. ias.ac.in [ias.ac.in]

- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Frontier Molecular Orbital (FMO) Analysis of Di-tert-butyl Maleate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to Frontier Molecular Orbital Theory

FMO theory simplifies the complex landscape of molecular orbitals by asserting that the majority of a molecule's reactivity is governed by the interactions between its HOMO and LUMO.

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or a base. The energy of the HOMO (EHOMO) is related to the ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile or an acid. The energy of the LUMO (ELUMO) is related to the electron affinity.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity, lower kinetic stability, and facile electronic excitation.

FMO Analysis of Di-tert-butyl Maleate

This compound possesses a carbon-carbon double bond conjugated with two electron-withdrawing ester groups. This electronic arrangement defines its characteristic reactivity as an α,β-unsaturated ester.

Qualitative Orbital Characteristics

-

LUMO: Due to the electron-withdrawing nature of the two tert-butyl ester groups, the π* orbital of the C=C double bond is significantly lowered in energy. This results in a low-lying LUMO that is primarily localized on the β-carbon of the double bond, making it highly susceptible to nucleophilic attack. The carbonyl carbons also contribute to the LUMO.

-

HOMO: The HOMO of this compound will be the π orbital of the C=C double bond. The presence of the ester groups will lower the energy of this orbital compared to a simple alkene, making it a relatively poor electron donor (nucleophile).

Reactivity Predictions based on FMO Theory

The low-lying LUMO of this compound makes it an excellent electrophile, particularly for conjugate addition reactions.

-

Michael Addition (Conjugate Addition): In a reaction with a nucleophile (Nu-), the primary interaction will be between the HOMO of the nucleophile and the LUMO of the this compound. This interaction leads to the formation of a new bond at the β-carbon.

-

Diels-Alder Reaction: this compound is an effective dienophile in [4+2] cycloaddition reactions. In a normal electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile (this compound). The low energy of the dienophile's LUMO facilitates this interaction and enhances the reaction rate.

Quantitative Data (Theoretical)

As specific experimental data is unavailable, the following table presents hypothetical, yet representative, quantitative data that would be expected from a computational analysis of this compound. This data is for illustrative purposes to demonstrate how such information would be presented.

| Molecular Species | Computational Method | Basis Set | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| This compound | DFT | B3LYP/6-31G(d) | -7.5 | -1.2 | 6.3 |

| Nucleophile (e.g., CH3S-) | DFT | B3LYP/6-31G(d) | -2.5 | N/A | N/A |

| Diene (e.g., 1,3-Butadiene) | DFT | B3LYP/6-31G(d) | -6.2 | 1.1 | 7.3 |

Experimental and Computational Protocols

Computational Protocol for FMO Analysis

A detailed protocol for performing a computational FMO analysis of this compound using a quantum chemistry software package like Gaussian or ORCA is as follows:

-

Molecule Building and Geometry Optimization:

-

Construct the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM6 or a small basis set Hartree-Fock).

-

Perform a final, high-level geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-31G(d) or larger). A frequency calculation should be performed to confirm the optimized structure is a true minimum (no imaginary frequencies).

-

-

Single-Point Energy and Orbital Calculation:

-

Using the optimized geometry, perform a single-point energy calculation at the same or a higher level of theory.

-

Request the generation of molecular orbital information, including orbital energies and coefficients. This is typically done by including keywords like pop=full or pop=nbo in the input file.

-

-

Data Extraction and Analysis:

-

From the output file, identify the energies of the HOMO and LUMO. The HOMO will be the highest energy orbital with an occupancy of 2 (for a closed-shell molecule). The LUMO will be the next highest energy orbital with an occupancy of 0.

-

Calculate the HOMO-LUMO gap by subtracting EHOMO from ELUMO.

-

Visualize the HOMO and LUMO surfaces to understand their spatial distribution and identify the atoms with the largest orbital coefficients, which indicate the likely sites of reactivity.

-

Visualizations

Computational Workflow for FMO Analysis

Caption: A flowchart illustrating the computational workflow for conducting a Frontier Molecular Orbital analysis.

FMO Interaction in a Michael Addition Reaction

Caption: FMO diagram for the Michael addition of a nucleophile to this compound.

FMO Interaction in a Diels-Alder Reaction

Caption: FMO diagram for the Diels-Alder reaction of a diene with this compound.

The Versatility of Di-tert-butyl Maleate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl maleate, a dialkyl ester of maleic acid, is emerging as a versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the sterically hindering tert-butyl groups and the electron-deficient double bond, offer a range of potential applications in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the core applications of this compound, including its role as a Michael acceptor, its use in the synthesis of bioactive molecules and prodrugs, and its potential as a linker in complex drug conjugates.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Melting Point | 64-65 °C | [2] |

| Boiling Point | 273.2±13.0 °C (Predicted) | [2] |

| Density | 1.004±0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Applications in Medicinal Chemistry

Michael Acceptor for Conjugate Addition Reactions

This compound's electron-deficient carbon-carbon double bond makes it an excellent Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition.[3] This reaction is a cornerstone of synthetic organic chemistry for building molecular complexity.[4][5] While the bulky tert-butyl groups can introduce steric hindrance that may reduce reactivity compared to smaller esters like diethyl maleate, this can also be leveraged to achieve greater selectivity in certain reactions.

The general mechanism for a base-catalyzed Michael addition to this compound involves the formation of a nucleophile which then attacks the β-carbon of the maleate. The resulting enolate is subsequently protonated to yield the succinate derivative.

Potential Nucleophiles:

-

Thiols (Thia-Michael Addition): The addition of sulfur nucleophiles is typically rapid and efficient, forming stable thioether linkages. This reaction is particularly relevant in bioconjugation and the development of covalent inhibitors that target cysteine residues in proteins.

-

Amines (Aza-Michael Addition): Primary and secondary amines readily undergo conjugate addition to form β-amino succinate derivatives, which are valuable precursors for a variety of biologically active compounds.

-

Carbanions: Stabilized carbanions, such as those derived from malonates and nitroalkanes, can be employed to form new carbon-carbon bonds, enabling the construction of complex carbon skeletons.

Synthesis of Bioactive Molecules

This compound serves as a key starting material in the synthesis of specific, potent bioactive molecules.

J-104,118, a Squalene Synthase Inhibitor:

A notable example is the synthesis of J-104,118, a potent inhibitor of squalene synthase with an IC₅₀ of 0.52 nM.[6] Squalene synthase catalyzes a key step in the cholesterol biosynthesis pathway, making its inhibitors promising agents for lowering cholesterol.[7][8] The synthesis of J-104,118 utilizes this compound as a precursor.

Prodrug Design

The tert-butyl ester groups of this compound can function as prodrug moieties. Prodrugs are inactive or less active molecules that are converted to the active drug in the body.[9] The incorporation of tert-butyl esters can increase a drug's lipophilicity, potentially enhancing its absorption and distribution.[6]

These ester groups can be cleaved in vivo by esterases to release the corresponding carboxylic acids, which may be the active form of the drug. The steric hindrance of the tert-butyl groups can influence the rate of this enzymatic hydrolysis, potentially allowing for a more controlled release of the active compound.[2][4]

Linkers in Drug Conjugates

The succinate backbone, readily accessible from this compound via Michael addition and subsequent reduction, is a valuable component for linkers in drug conjugates, such as Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[10][11]

Di-tert-butyl succinate can be used as a linker to connect the target-binding and E3 ligase-binding moieties of a PROTAC. The tert-butyl esters can be hydrolyzed during the synthesis of the final PROTAC to provide carboxylic acid handles for further conjugation.

Experimental Protocols

Synthesis of this compound

Materials:

-

Maleic anhydride

-

Toluene

-

Diisopropyl ether

-

Water

-

p-Toluenesulfonic acid monohydrate

-

Isobutylene gas

-

Saturated aqueous sodium bicarbonate

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a 200 mL four-necked flask, add maleic anhydride (13.7 g, 140 mmol), toluene (10 mL), diisopropyl ether (30 mL), water (2.78 mL), and p-toluenesulfonic acid monohydrate.

-

Stir the mixture at 30 °C.

-

While maintaining the temperature at 30°C, pass isobutylene gas into the reaction system for 4 hours.

-

After the reaction is complete, expel the unreacted isobutene.

-

Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL) and saturated brine (50 mL).

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure to yield this compound.[2]

Expected Yield: Approximately 73%.[2]

General Protocol for Michael Addition of an Amine to a Maleate Ester (Adapted for this compound)

Materials:

-

This compound

-

Amine (e.g., cyclohexylamine)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, add this compound (1.0 equivalent).

-

With stirring, add the amine (1.0-1.2 equivalents) dropwise at room temperature. Note: The reaction can be exothermic.

-

Continue stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

For some amines, the reaction may reach completion within a few hours, while for others, it may require longer reaction times.

-

Once the reaction is complete, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.[3]

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its ability to act as a Michael acceptor allows for the straightforward synthesis of substituted succinate derivatives, which are key intermediates for a range of applications. Its use in the synthesis of potent enzyme inhibitors like J-104,118, its potential for creating prodrugs with modified pharmacokinetic profiles, and its role as a precursor for linkers in advanced therapeutic modalities like PROTACs highlight its significance. The steric bulk of the tert-butyl groups, while potentially reducing reactivity in some cases, offers opportunities for enhanced selectivity and modulation of physicochemical properties. Further exploration of this compound in the synthesis of novel bioactive compounds is warranted and holds considerable promise for the future of drug discovery and development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Di-tert-butyl succinate | PROTAC连接子 | MCE [medchemexpress.cn]

- 10. researchgate.net [researchgate.net]

- 11. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

The Crucial Role of Di-tert-butyl Maleate in the Synthesis of Squalene Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene synthase (SQS) represents a critical enzymatic control point in the cholesterol biosynthesis pathway. It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] The inhibition of SQS is a key strategy in the development of therapies for hypercholesterolemia and other metabolic disorders.[3] A prominent class of highly potent SQS inhibitors is the zaragozic acids, natural products that have inspired the synthesis of numerous analogues.[4] A key synthetic strategy in the creation of these analogues involves the strategic application of Michael addition reactions, where di-tert-butyl maleate serves as a versatile and reactive Michael acceptor. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of squalene synthase inhibitors, complete with experimental protocols, quantitative data, and detailed diagrams.

Core Principles: this compound as a Michael Acceptor

The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound, with its electron-deficient carbon-carbon double bond activated by two bulky tert-butyl ester groups, is an excellent Michael acceptor. This reactivity is central to its utility in pharmaceutical synthesis. The general mechanism, typically proceeding under basic conditions, involves the following key steps:

-

Nucleophile Formation: A base abstracts an acidic proton from the Michael donor, such as a thiol, to generate a highly reactive, resonance-stabilized nucleophile (a thiolate).

-

Conjugate Addition: The nucleophile attacks the β-carbon of this compound, leading to the formation of a new carbon-sulfur bond and a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is subsequently protonated by a proton source, often the conjugate acid of the base or the solvent, to yield the final Michael adduct.

The use of the tert-butyl ester groups offers the advantage of being readily removable under acidic conditions while being stable to many other reagents, a feature often exploited in multi-step syntheses of complex molecules.

Data Presentation

The following tables summarize key quantitative data related to the inhibition of squalene synthase by zaragozic acids and representative yields for thiol-Michael addition reactions.

Table 1: Inhibitory Activity of Zaragozic Acids against Squalene Synthase

| Compound | Apparent K_i (pM) | IC_50 in Hep G2 cells (µM) |

| Zaragozic Acid A | 78 | 6 |

| Zaragozic Acid B | 29 | 0.6 |

| Zaragozic Acid C | 45 | 4 |

Data sourced from literature reports.

Table 2: Representative Yields for Thiol-Michael Addition to Maleates

| Thiol Nucleophile | Michael Acceptor | Catalyst | Solvent | Yield (%) |

| Thiophenol | Diethyl maleate | Triethylamine | THF | >95 |

| Benzyl mercaptan | Diethyl maleate | DBU | Acetonitrile | High |

| Ethanethiol | Ethyl acrylate | Triethylamine | THF | Quantitative |

Experimental Protocols

The following is a representative experimental protocol for the base-catalyzed thiol-Michael addition to this compound, a key step in the synthesis of certain squalene synthase inhibitor backbones.

Protocol 1: Generalized Base-Catalyzed Thiol-Michael Addition to this compound

This protocol describes a general procedure for the addition of a thiol to this compound, which can be adapted for the synthesis of various squalene synthase inhibitor precursors.

Materials:

-

This compound

-

Thiol of interest (e.g., a functionalized alkyl or aryl thiol)

-

Base catalyst (e.g., triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the desired anhydrous solvent.

-

Add the thiol (1.1 equivalents) to the stirred solution.

-

Add a catalytic amount of the base (e.g., 5 mol% of triethylamine) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Squalene Synthase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against squalene synthase.

Materials:

-

Purified squalene synthase enzyme

-

Farnesyl pyrophosphate (FPP) substrate

-

NADPH cofactor

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT)

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence

Procedure:

-

Prepare a series of dilutions of the test inhibitor in the assay buffer.

-

In a 96-well microplate, add the assay buffer, squalene synthase enzyme, and the test inhibitor at various concentrations. Include a vehicle control (DMSO) without the inhibitor.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding FPP and NADPH to each well.

-

Monitor the decrease in NADPH concentration over time by measuring the absorbance at 340 nm or the decrease in fluorescence.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Cholesterol Biosynthesis Pathway highlighting the role of Squalene Synthase.

Caption: General mechanism of a base-catalyzed Thiol-Michael addition.

Caption: A representative synthetic workflow for the Michael addition step.

Caption: Experimental workflow for determining squalene synthase inhibition.

References

- 1. scbt.com [scbt.com]

- 2. What are SQS inhibitors and how do they work? [synapse.patsnap.com]

- 3. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Applications of Di-tert-butyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and diverse applications of di-tert-butyl maleate. This key chemical intermediate is notable for its versatility, finding utility in polymer chemistry, organic synthesis, and the development of novel materials. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols.

Synthesis of this compound: A Review of Methodologies

The synthesis of this compound is primarily achieved through the esterification of maleic anhydride or maleic acid with a tert-butylating agent. Several catalytic systems have been developed to optimize this reaction, ranging from traditional acid catalysts to more sustainable enzymatic and heterogeneous options.

Acid-Catalyzed Esterification

The conventional and widely employed method for synthesizing this compound involves the reaction of maleic anhydride with isobutylene in the presence of a strong acid catalyst.

A common approach utilizes p-toluenesulfonic acid monohydrate as the catalyst. The reaction proceeds by the protonation of maleic anhydride, followed by nucleophilic attack of isobutylene. A detailed experimental protocol for this method is provided in Section 3.1.

Alternatively, mineral acids such as sulfuric acid can be used, though they can sometimes lead to side reactions and corrosion issues. The use of solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) offers advantages in terms of catalyst separation and reusability, contributing to greener synthetic processes.

Enzymatic Synthesis

In recent years, enzymatic catalysis has emerged as a sustainable alternative for ester synthesis. Immobilized lipases can be employed to catalyze the esterification of maleic acid or its anhydride with tert-butanol. This method offers high selectivity and operates under mild reaction conditions, minimizing the formation of byproducts. A generalized protocol for enzymatic synthesis is outlined in Section 3.2.

Other Synthetic Approaches

Research into alternative synthetic routes continues, with a focus on improving efficiency and environmental compatibility. The use of deep eutectic solvents (DES) as both catalyst and solvent is a promising green alternative.

Key Applications of this compound

This compound's unique chemical structure, featuring a reactive double bond and bulky tert-butyl groups, makes it a valuable component in a wide array of applications.

Polymer Chemistry

A significant application of this compound is in polymer synthesis, where it can function as both a comonomer and a plasticizer.

-

Comonomer: It is used in emulsion polymerization with monomers like vinyl acetate to produce copolymers. These copolymers are utilized in the formulation of paints, adhesives, and coatings, imparting improved flexibility, water resistance, and durability.

-

Plasticizer: The bulky tert-butyl groups hinder close packing of polymer chains, thereby increasing flexibility and reducing brittleness. It is employed as a plasticizer for polymers such as polyvinyl chloride (PVC).

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.

-

Diels-Alder Reactions: The electron-deficient double bond of this compound makes it an effective dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings in the synthesis of complex organic molecules.

-

Michael Additions: It can undergo Michael addition reactions, allowing for the introduction of various functional groups.

-

Precursor to Other Molecules: It is a reactant in the synthesis of various compounds, including J-104,118, a potent inhibitor of squalene synthase.

Pharmaceutical and Agrochemical Industries

This compound and its derivatives are intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its ability to introduce specific structural motifs makes it a valuable building block in drug discovery and development.

Detailed Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification of Maleic Anhydride with Isobutylene.

Materials:

-

Maleic anhydride

-

Toluene

-

Diisopropyl ether

-

Water

-

p-Toluenesulfonic acid monohydrate

-

Isobutylene gas

-

Saturated aqueous sodium bicarbonate

-

Saturated brine

-

Anhydrous magnesium sulfate

Equipment:

-

200 mL four-necked flask

-

Stirrer

-

Gas inlet tube

-

Thermometer

-

Paraffin bubbler

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 200 mL four-necked flask, add maleic anhydride (13.7 g, 140 mmol), toluene (10 mL), diisopropyl ether (30 mL), water (2.78 mL), and p-toluenesulfonic acid monohydrate.

-

Stir the mixture at 30 °C.

-

Pass isobutylene gas into the reaction suspension for 4 hours while maintaining the temperature at 30 °C.

-

After the reaction is complete, expel the unreacted isobutylene through a paraffin bubbler.

-

Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL) and saturated brine (50 mL).

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure to yield this compound.

Expected Yield: 73% (23.4 g, 102.5 mmol).

General Protocol for Enzymatic Synthesis of this compound

Materials:

-

Maleic anhydride or maleic acid

-

tert-Butanol

-

Immobilized lipase (e.g., Novozym 435)

-

An appropriate organic solvent (e.g., hexane, toluene) or solvent-free conditions

-

Molecular sieves (optional, for water removal)

Equipment:

-

Reaction vessel (e.g., round-bottom flask)

-

Shaker or magnetic stirrer

-

Temperature-controlled bath or incubator

-

Filtration apparatus

Procedure:

-

In a reaction vessel, combine maleic anhydride or maleic acid, tert-butanol, and the immobilized lipase.

-

If using a solvent, add it to the mixture. For solvent-free conditions, proceed without a solvent.

-

(Optional) Add molecular sieves to the mixture to remove the water produced during the reaction.

-

Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with continuous agitation.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC, or titration).

-

Once the desired conversion is reached, separate the immobilized lipase from the reaction mixture by filtration. The enzyme can often be washed, dried, and reused.

-

Purify the product by distillation under reduced pressure or chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data for different synthetic methods of this compound, providing a basis for comparison.

| Synthesis Method | Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| Acid-Catalyzed Esterification | p-Toluenesulfonic acid monohydrate | Maleic anhydride, Isobutylene | 30 °C, 4 hours | 73 |

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A simplified diagram illustrating the acid-catalyzed synthesis of this compound.

Caption: Workflow showing the role of this compound as a comonomer in polymerization.

The Decisive Role of Steric Hindrance: A Technical Guide to the Stereochemistry of Cycloaddition Reactions with Di-tert-butyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloaddition reactions are powerful tools in organic synthesis, enabling the construction of complex cyclic molecules in a single step. Among the various dienophiles and dipolarophiles utilized, di-tert-butyl maleate presents a unique case where the stereochemical outcome of the reaction is significantly influenced by the steric bulk of its tert-butyl groups. This technical guide provides an in-depth analysis of the stereochemistry of Diels-Alder and 1,3-dipolar cycloaddition reactions involving this compound, offering insights into predicting and controlling the formation of specific stereoisomers. This document summarizes key stereochemical principles, provides detailed experimental protocols for analogous reactions, and presents quantitative data where available, to serve as a valuable resource for researchers in synthetic chemistry and drug development.

The stereospecificity of the Diels-Alder reaction ensures that the cis-geometry of this compound is retained in the product, leading to a cis-substitution pattern in the newly formed cyclohexene ring.[1] However, the bulky tert-butyl groups introduce significant steric hindrance, which plays a crucial role in determining the endo/exo selectivity of the reaction.[2]

I. The Diels-Alder Reaction: A Battle Between Sterics and Secondary Orbital Overlap

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. The stereochemical outcome is dictated by the approach of the diene and the dienophile, leading to either an endo or an exo product. While the "endo rule," based on favorable secondary orbital overlap between the developing π-system of the diene and the electron-withdrawing groups of the dienophile, often predicts the major product, the significant steric demand of the tert-butyl groups in this compound can override this electronic preference.[3][4]

The Prevailing Influence of Steric Hindrance

In the case of this compound, the bulky tert-butyl groups create substantial steric repulsion in the more compact endo transition state. This steric clash destabilizes the endo pathway, often leading to a preference for the less sterically congested exo product.[5] This is in contrast to reactions with less sterically demanding dienophiles like maleic anhydride, where the endo product is typically favored.[6]

The exo product is generally the thermodynamically more stable isomer due to reduced steric strain, while the endo product is often the kinetic product, forming faster due to secondary orbital interactions.[4] However, with this compound, the high activation energy of the endo transition state due to steric hindrance can make the exo pathway the kinetically favored route as well.

dot

References

Methodological & Application

Synthesis of Di-tert-butyl Maleate: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of di-tert-butyl maleate from maleic anhydride and isobutylene. It includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow. This synthesis is a crucial step in the production of various specialty chemicals and pharmaceutical intermediates.

Introduction

This compound is a valuable organic intermediate utilized in a variety of chemical syntheses. The reaction of maleic anhydride with isobutylene in the presence of an acid catalyst provides a direct and efficient route to this diester. This method is favored for its atom economy and the relative ease of product isolation. This application note details a robust protocol for this transformation, offering guidance on reaction setup, execution, workup, and purification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the primary protocol.

| Parameter | Value |

| Reactants | |

| Maleic Anhydride | 1.0 mole equivalent (e.g., 13.7 g, 140 mmol) |

| Isobutylene | Excess (bubbled through the reaction mixture) |

| Catalyst | |

| p-Toluenesulfonic acid monohydrate | Catalytic amount |

| Solvents | |

| Toluene | ~0.7 mL per mmol of maleic anhydride (e.g., 10 mL) |

| Diisopropyl ether | ~2.1 mL per mmol of maleic anhydride (e.g., 30 mL) |

| Reaction Conditions | |

| Temperature | 30 °C |

| Reaction Time | 4 hours |

| Product Information | |

| Expected Yield | 73% |

| Appearance | Colorless oily liquid |

Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound from maleic anhydride and isobutylene.

Materials:

-

Maleic anhydride

-

Isobutylene gas

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Diisopropyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

200 mL four-necked flask

-

Stirring apparatus

-

Gas inlet tube

-

Thermometer

-

Paraffin bubbler

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Reaction Execution:

-

While maintaining the temperature of the reaction suspension at 30 °C, bubble isobutylene gas through the mixture for 4 hours.[1] The isobutylene flow should be controlled to ensure efficient absorption.

-

-

Workup:

-

Upon completion of the reaction, stop the isobutylene flow and expel any unreacted isobutylene gas through a paraffin bubbler.[1]

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (3 x 50 mL) to neutralize the acid catalyst, followed by saturated brine (50 mL).[1]

-

Dry the organic phase over anhydrous magnesium sulfate.[1]

-

-

Purification:

-

Filter the mixture to remove the drying agent.

-

Remove the solvents (toluene and diisopropyl ether) by distillation under reduced pressure using a rotary evaporator to yield this compound (23.4 g, 102.5 mmol, 73% yield) as a colorless oil.[1]

-

For higher purity, vacuum distillation of the resulting oil can be performed.

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Discussion

The acid-catalyzed addition of isobutylene to maleic anhydride proceeds via the formation of a tert-butyl carbocation, which is then attacked by the carboxylate groups of the maleic anhydride. The use of p-toluenesulfonic acid is effective, but other strong acid catalysts such as sulfuric acid or acidic ion-exchange resins could also be employed, potentially requiring optimization of reaction conditions.

The workup procedure is critical for removing the acid catalyst and any unreacted maleic acid. Thorough washing with sodium bicarbonate is necessary to prevent acid-catalyzed isomerization of the maleate to the more stable fumarate isomer during purification, especially if distillation at elevated temperatures is required. For applications demanding very high purity, further purification by column chromatography on silica gel may be necessary.

References

Application Notes and Protocols for the Acid-Catalyzed Synthesis of Di-tert-butyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl maleate is a valuable chemical intermediate in organic synthesis, utilized in the production of various pharmaceuticals, polymers, and specialty chemicals. Its synthesis is typically achieved through the acid-catalyzed esterification of maleic anhydride or maleic acid with tert-butanol. This document provides a detailed protocol for this synthesis, outlining the reaction conditions, work-up, and purification procedures. Due to the steric hindrance of the tertiary alcohol and its susceptibility to elimination reactions, careful control of the reaction parameters is crucial for achieving a satisfactory yield.

Reaction Principle

The synthesis of this compound proceeds via a two-step acid-catalyzed esterification. Initially, a rapid reaction occurs between maleic anhydride and one equivalent of tert-butanol to form the mono-tert-butyl maleate. The second, and slower, step involves the esterification of the remaining carboxylic acid group with another equivalent of tert-butanol to yield the desired this compound. The equilibrium of this reversible reaction is driven towards the product by removing the water formed during the reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for the acid-catalyzed synthesis of this compound. The exact values can vary based on the specific reaction scale and conditions.

| Parameter | Value |

| Reactants | |

| Maleic Anhydride | 1.0 mole equivalent |

| tert-Butanol | 4.0 - 5.0 mole equivalents |

| Catalyst | |

| Concentrated Sulfuric Acid | 0.1 - 0.2 mole equivalents |

| or p-Toluenesulfonic Acid | 0.1 - 0.2 mole equivalents |

| Reaction Conditions | |

| Temperature | 40 - 60 °C |

| Reaction Time | 4 - 8 hours |

| Product Information | |

| Expected Yield | 60 - 75% |

| Appearance | Colorless to pale yellow oil |

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound from maleic anhydride and tert-butanol using concentrated sulfuric acid as a catalyst.

Materials:

-

Maleic Anhydride

-

tert-Butanol

-

Concentrated Sulfuric Acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (e.g., 9.8 g, 0.1 mol) and tert-butanol (e.g., 29.6 g, 0.4 mol).

-

Stir the mixture at room temperature until the maleic anhydride is partially dissolved.

-

Cool the flask in an ice bath.

-

-

Catalyst Addition:

-

Slowly and carefully add concentrated sulfuric acid (e.g., 1 mL, ~0.018 mol) dropwise to the stirred mixture while maintaining the temperature below 20 °C.

-

-

Esterification Reaction:

-

Remove the ice bath and heat the reaction mixture to 50 °C using a heating mantle.

-

Maintain the reaction at this temperature with continuous stirring for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 250 mL separatory funnel and add 100 mL of diethyl ether.

-

Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: Carbon dioxide evolution will cause pressure build-up. Vent the separatory funnel frequently.

-

Separate the aqueous layer and repeat the washing with another 50 mL of saturated sodium bicarbonate solution.

-

Wash the organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent from the organic solution.

-

Remove the diethyl ether using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow oil.

-

Visualizations

Reaction Pathway:

Synthesis of Di-tert-butyl Maleate Utilizing p-Toluenesulfonic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of di-tert-butyl maleate, a valuable intermediate in organic synthesis, notably as a reactant in the preparation of potent squalene synthase inhibitors like J-104,118.[1] The protocol herein details a method utilizing p-toluenesulfonic acid monohydrate as a catalyst for the reaction between maleic anhydride and isobutylene.

Reaction Overview

The synthesis of this compound is achieved through the acid-catalyzed addition of isobutylene to maleic anhydride. P-toluenesulfonic acid serves as an effective and readily available catalyst for this esterification process. The reaction proceeds efficiently under mild temperature conditions, yielding the desired di-tert-butyl ester.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the detailed protocol.

| Parameter | Value |

| Reactants | |

| Maleic Anhydride | 13.7 g (140 mmol) |

| Isobutylene | Gas, passed for 4 hours |

| p-Toluenesulfonic Acid Monohydrate | Catalytic amount |

| Toluene | 10 mL |

| Diisopropyl Ether | 30 mL |

| Water | 2.78 mL |

| Reaction Conditions | |

| Temperature | 30 °C |

| Reaction Time | 4 hours |

| Product Information | |

| Product | This compound |

| Expected Yield | 23.4 g (73%) |

| Appearance | Not specified |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials and Equipment:

-

Maleic anhydride

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Diisopropyl ether

-

Isobutylene gas

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

200 mL four-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Gas inlet tube

-

Paraffin bubbler

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 200 mL four-necked flask equipped with a magnetic stirrer, thermometer, and gas inlet tube, combine maleic anhydride (13.7 g, 140 mmol), toluene (10 mL), diisopropyl ether (30 mL), water (2.78 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate.[1]

-

Reaction Execution: Stir the mixture at a constant temperature of 30 °C.[1] Pass isobutylene gas through the reaction suspension for a period of 4 hours.[1] Monitor the gas outflow using a paraffin bubbler to ensure a steady flow.

-

Reaction Work-up: Once the reaction is complete, stop the flow of isobutylene and remove the unreacted gas.[1] Transfer the reaction mixture to a separatory funnel.

-

Purification: Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and saturated brine (50 mL).[1] Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Product Isolation: Remove the solvent by distillation under reduced pressure to obtain the final product, this compound.[1] The expected yield is 23.4 g (73%).[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for [4+2] Cycloaddition with Di-tert-butyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings. This reaction proceeds via a concerted mechanism involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile), offering a highly atom-economical route to complex cyclic molecules. Di-tert-butyl maleate serves as an interesting dienophile in this reaction. The electron-withdrawing nature of its two ester groups activates the carbon-carbon double bond for reaction with a diene. However, the sterically demanding tert-butyl groups can significantly influence the reaction conditions, rates, and stereoselectivity (the ratio of endo to exo products) compared to less hindered maleates.

This document provides detailed experimental protocols for the [4+2] cycloaddition of this compound with two common dienes: furan and cyclopentadiene. It also explores both thermal and Lewis acid-catalyzed conditions. Due to the limited availability of specific literature data for this compound, the following protocols are based on established procedures for similar dienophiles and general principles of Diels-Alder reactions. Empirical optimization of the reaction conditions is highly recommended to achieve optimal results.

Core Concepts: Reactivity and Stereoselectivity

The reactivity in a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-withdrawing groups on the dienophile, such as the esters in this compound, lower the LUMO energy, accelerating the reaction.

A key stereochemical aspect of the Diels-Alder reaction is the "endo rule". For many dienes, the formation of the endo product is kinetically favored, meaning it forms faster, especially at lower temperatures. This preference is often attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state. However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[1] The bulky tert-butyl groups of this compound are expected to increase steric repulsion in the endo transition state, potentially leading to a higher proportion of the exo product, even under kinetic control. At elevated temperatures, where the Diels-Alder reaction can be reversible, the thermodynamically favored exo product is expected to predominate.[2]

Lewis acid catalysis can significantly accelerate Diels-Alder reactions. While traditionally thought to function by lowering the dienophile's LUMO, recent studies suggest that Lewis acids primarily act by reducing the Pauli repulsion between the reacting partners.[3][4] This catalysis can also influence the endo/exo selectivity of the reaction.

Experimental Protocols

Protocol 1: Thermal [4+2] Cycloaddition of this compound and Furan

This protocol describes the synthesis of di-tert-butyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

Materials:

-

This compound

-

Furan (freshly distilled)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous toluene.

-

Addition of Diene: Add freshly distilled furan (1.2-2.0 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the aromatic nature of furan and the steric bulk of the dienophile, the reaction may require an extended period.

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the toluene and excess furan under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the di-tert-butyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

-

Characterization: Characterize the product by ¹H and ¹³C NMR spectroscopy and compare the data with known values for similar 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate structures. The stereochemistry (endo vs. exo) can be determined by analysis of the coupling constants in the ¹H NMR spectrum.

Protocol 2: Thermal [4+2] Cycloaddition of this compound and Cyclopentadiene

This protocol describes the synthesis of di-tert-butyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

Materials:

-

This compound

-

Dicyclopentadiene

-

Ethyl acetate (anhydrous)

-

Fractional distillation apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to approximately 170 °C. Collect the cyclopentadiene monomer, which distills at around 40-42 °C, in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature and should be used immediately after preparation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous ethyl acetate.

-

Addition of Diene: Cool the solution in an ice bath. Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the cooled solution with stirring. The reaction is typically exothermic.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield di-tert-butyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

-

Characterization: Characterize the product by ¹H and ¹³C NMR spectroscopy. The ratio of endo to exo products can be determined by integration of characteristic signals in the ¹H NMR spectrum.

Protocol 3: Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound and Furan

This protocol describes a Lewis acid-catalyzed approach which may offer higher yields and/or altered stereoselectivity.

Materials:

-

This compound

-

Furan (freshly distilled)

-

Dichloromethane (anhydrous)

-